1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-chlorophenyl azide and pentyl alkyne are used as starting materials.
Carboxamide Formation: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the pentyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C14H17ClN4O |
---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H17ClN4O/c1-2-3-6-9-16-14(20)12-10-19(18-17-12)13-8-5-4-7-11(13)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,20) |
InChI Key |
CNVNIAHHRRITAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CN(N=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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